

Chemical stability and degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid

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Compound of Interest

Compound Name: 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

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An In-depth Technical Guide to the Chemical Stability and Degradation of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document outlines a recommended approach for its stability assessment based on established principles of forced degradation studies as mandated by regulatory bodies.^{[1][2]} It includes hypothetical data presented in a structured format, detailed experimental protocols for conducting such studies, and visualizations of potential degradation pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers initiating stability and degradation studies on this molecule.

Introduction

4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is a molecule of interest in pharmaceutical development. Understanding its intrinsic chemical stability is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of this process, providing insights into the likely degradation products and

pathways under various stress conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide details the recommended procedures for conducting these studies.

Predicted Chemical Stability

Based on its chemical structure, 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid is expected to be a relatively stable compound under normal storage conditions. The tetrahydropyran ring is generally stable, though it can be susceptible to oxidation.[\[4\]](#) The carboxylic acid functional group may undergo esterification in the presence of alcohols and decarboxylation at high temperatures. The fluorophenyl group is typically stable but may be subject to photolytic degradation. A safety data sheet for the related compound, tetrahydropyran-4-carboxylic acid, indicates stability under normal conditions but incompatibility with strong oxidizing agents and strong bases.[\[5\]](#)

Hypothetical Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[\[1\]](#)[\[2\]](#) The following sections outline the recommended experimental protocols and present hypothetical data for 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Data Presentation

The following tables summarize the hypothetical results of forced degradation studies on 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid.

Table 1: Summary of Forced Degradation Conditions and Results

Stress Condition	Reagent/Condition	Time (hours)	Temperature (°C)	% Degradation (Hypothetical)	Number of Degradants Detected (Hypothetical)
Acid Hydrolysis	0.1 M HCl	24, 48, 72	80	5%	1
Base Hydrolysis	0.1 M NaOH	24, 48, 72	60	15%	2
Oxidation	3% H ₂ O ₂	24, 48, 72	Room Temperature	25%	3
Thermal Degradation	Solid State	24, 48, 72	105	8%	1
Photolytic Degradation	Solid State	24, 48, 72	ICH Guideline	12%	2

Table 2: Hypothetical Degradation Products and Their Identification

Degradant ID	Stress Condition	Proposed Structure	Method of Identification
DP-1	Base Hydrolysis	Ring-opened product	LC-MS/MS, NMR
DP-2	Base Hydrolysis	Decarboxylated product	LC-MS/MS, NMR
DP-3	Oxidation	N-oxide of the tetrahydropyran ring	LC-MS/MS, NMR
DP-4	Oxidation	Hydroxylated phenyl ring	LC-MS/MS, NMR
DP-5	Thermal Degradation	Decarboxylated product	LC-MS/MS, NMR
DP-6	Photolytic Degradation	De-fluorinated product	LC-MS/MS, NMR

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments.

3.2.1. General Procedure for Sample Preparation

- Prepare a stock solution of 4-(2-fluorophenyl)tetrahydropyran-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- For each stress condition, transfer a known volume of the stock solution into a clean, inert vial.
- Add the stressor (acid, base, or oxidizing agent) as described in the specific protocols below.
- For thermal and photolytic studies, use the solid drug substance.
- At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

3.2.2. Acid Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
- Incubate the mixture at 80°C.
- Collect samples at 24, 48, and 72 hours.
- Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3.2.3. Base Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
- Incubate the mixture at 60°C.
- Collect samples at 24, 48, and 72 hours.
- Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3.2.4. Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the mixture at room temperature, protected from light.
- Collect samples at 24, 48, and 72 hours.

3.2.5. Thermal Degradation

- Place a thin layer of the solid drug substance in a petri dish.
- Heat the sample in a temperature-controlled oven at 105°C.
- Collect samples at 24, 48, and 72 hours.
- Dissolve the samples in a suitable solvent for analysis.

3.2.6. Photolytic Degradation

- Expose a thin layer of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- A control sample should be kept in the dark under the same conditions.
- Collect samples at 24, 48, and 72 hours.
- Dissolve the samples in a suitable solvent for analysis.

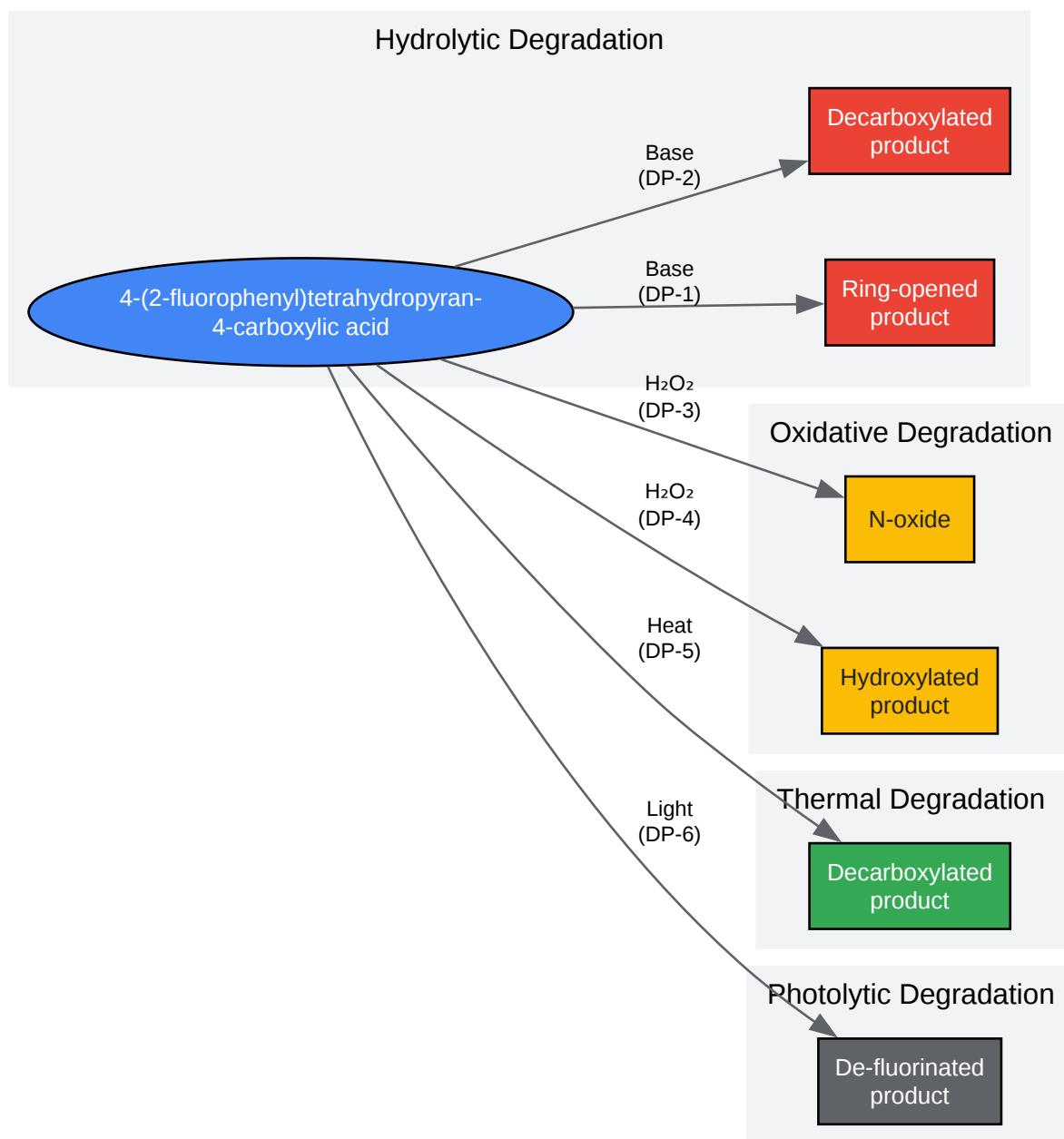
3.2.7. Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical method would involve:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 10 μ L.

Visualization of Pathways and Workflows

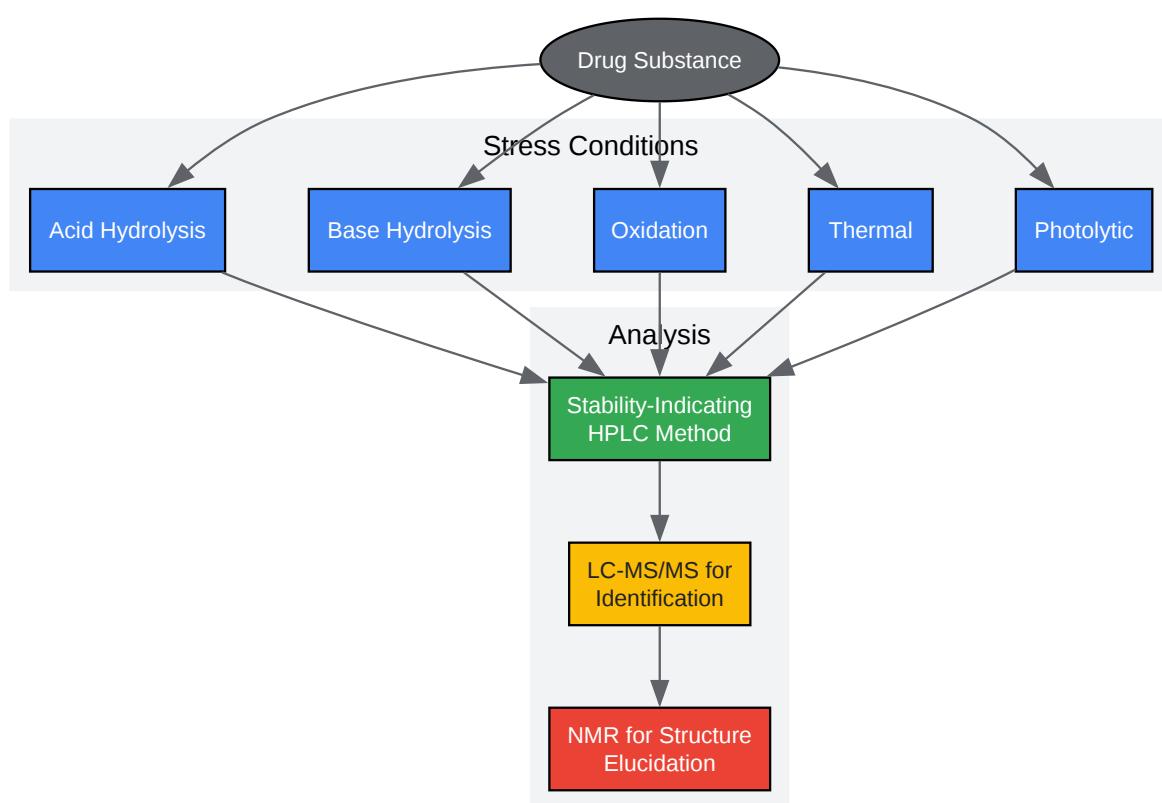
Hypothetical Degradation Pathways



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Caption: Hypothetical degradation pathways of the target compound.

Experimental Workflow



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